3-(1-甲基-1,2,3,6-四氢吡啶-4-基)-1H-吲哚-5-胺

描述

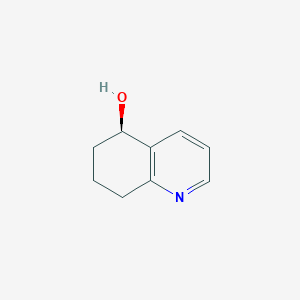

Molecular Structure Analysis

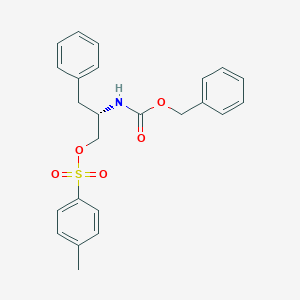

The molecular structure of a compound can be represented by its InChI code. For this compound, the InChI code is1S/C9H14N2/c1-11-7-4-9(5-8-11)3-2-6-10/h4H,2-3,5,7-8H2,1H3 . Chemical Reactions Analysis

Specific chemical reactions involving “3-(1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)-1h-indol-5-amine” are not available in the sources I have access to. Chemical reactions can vary widely depending on the conditions and the presence of other reactants .科学研究应用

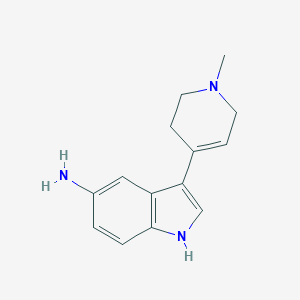

1. 5-HT6 Receptor Agonism

- 马特松等人(2005年)的一项研究专注于合成和评估一系列2-烷基-3-(1,2,3,6-四氢吡啶-4-基)-1H-吲哚类化合物对5-HT6受体的活性。鉴定出的最有效激动剂是一种相关化合物,具有氯取代基,表现出在测量环磷酸腺苷产生的实验中高亲和力和功能活性(Mattsson et al., 2005)。

2. 同源化合物的合成和反应

- 马丁内斯等人(1984年)探索了与3-(1-甲基-1,2,3,6-四氢吡啶-4-基)-1H-吲哚-5-胺在结构上相似的化合物的合成和反应,研究它们的环化和转化性质,这对药物化学是基础性的(Martinez et al., 1984)。

3. 催化应用

- 辛格等人(2017年)报道了合成具有吲哚核的配体,如1-吡啶-2-基甲基-1H-吲哚-3-甲醛,以及它们在形成钯环化合物中的应用。这些包含吲哚结构的配合物在化学反应中,如Suzuki–Miyaura偶联中,表现出高效作为催化剂(Singh et al., 2017)。

4. 抗肿瘤活性

- 阮等人(1990年)合成了显示在各种实验性肿瘤模型中具有前景的抗肿瘤活性的吲哚衍生物,突显了基于吲哚的化合物在癌症治疗中的潜力(Nguyen et al., 1990)。

5. 结构评价

- 库库利扬等人(2016年)合成并分析了吲哚衍生物的晶体结构,包括1-(5-甲基-1H-吲哚-6-基)乙酮。这种类型的研究对于理解与3-(1-甲基-1,2,3,6-四氢吡啶-4-基)-1H-吲哚-5-胺相关的化合物的物理和化学性质至关重要(Kukuljan et al., 2016)。

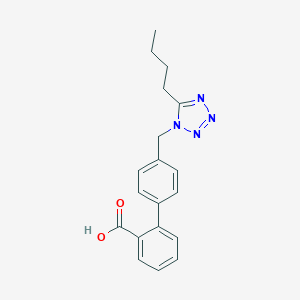

6. 合成新型抗癌剂衍生物

- 雷达和甘加普兰(2007年)致力于合成1,3,4-噁二唑基四氢吡啶,这是一类包括吲哚衍生物的化合物,展示了对乳腺癌细胞系体外抗癌活性(Redda & Gangapuram, 2007)。

作用机制

Target of Action

Similar compounds have been found to inhibit neuronal nitric oxide synthase (nnos) .

Mode of Action

It’s known that nitric oxide synthase inhibitors typically work by binding to the active site of the enzyme, preventing it from producing nitric oxide .

Biochemical Pathways

Nitric oxide synthase inhibitors generally affect pathways involving nitric oxide, a molecule that plays a key role in many physiological and pathological processes .

Pharmacokinetics

The compound’s physical form is listed as a liquid , which could potentially influence its bioavailability.

Result of Action

Inhibition of nitric oxide synthase can lead to a decrease in the production of nitric oxide, which may have various effects depending on the context .

Action Environment

Factors such as temperature, ph, and the presence of other molecules can often affect the action of a compound .

安全和危害

未来方向

属性

IUPAC Name |

3-(1-methyl-3,6-dihydro-2H-pyridin-4-yl)-1H-indol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3/c1-17-6-4-10(5-7-17)13-9-16-14-3-2-11(15)8-12(13)14/h2-4,8-9,16H,5-7,15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJLPZSNNVNTZRG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(=CC1)C2=CNC3=C2C=C(C=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20456949 | |

| Record name | 1H-Indol-5-amine, 3-(1,2,3,6-tetrahydro-1-methyl-4-pyridinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20456949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)-1h-indol-5-amine | |

CAS RN |

116480-62-7 | |

| Record name | 1H-Indol-5-amine, 3-(1,2,3,6-tetrahydro-1-methyl-4-pyridinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20456949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![11h-Benz[bc]aceanthrylene](/img/structure/B126747.png)

![N-[[4-(2-oxido-4-phenyl-5H-1,2,4-oxadiazol-2-ium-3-yl)-1,3-thiazol-2-yl]imino]benzamide](/img/structure/B126760.png)

![Endo-3-amine-9-methyl-9-azabicyclo[3,3,1]nonane dihydrochloride](/img/structure/B126764.png)